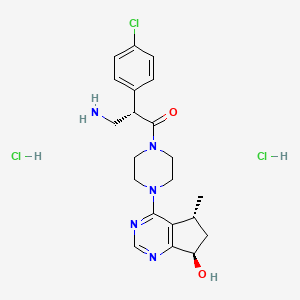

Ipatasertib-NH2 dihydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C21H28Cl3N5O2 |

|---|---|

Molekulargewicht |

488.8 g/mol |

IUPAC-Name |

(2S)-3-amino-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]propan-1-one;dihydrochloride |

InChI |

InChI=1S/C21H26ClN5O2.2ClH/c1-13-10-17(28)19-18(13)20(25-12-24-19)26-6-8-27(9-7-26)21(29)16(11-23)14-2-4-15(22)5-3-14;;/h2-5,12-13,16-17,28H,6-11,23H2,1H3;2*1H/t13-,16-,17-;;/m1../s1 |

InChI-Schlüssel |

JUPJLFOYULADQR-AXGUDRQCSA-N |

Isomerische SMILES |

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CN)C4=CC=C(C=C4)Cl)O.Cl.Cl |

Kanonische SMILES |

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CN)C4=CC=C(C=C4)Cl)O.Cl.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Ipatasertib-NH2 Dihydrochloride: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipatasertib, a potent and selective inhibitor of the serine/threonine kinase AKT, is a key therapeutic agent under investigation for various cancers. A derivative, Ipatasertib-NH2, serves as a crucial building block for the development of Proteolysis Targeting Chimeras (PROTACs), offering a novel modality for targeted protein degradation. This technical guide provides a comprehensive overview of the synthesis and purification of Ipatasertib-NH2 dihydrochloride. It includes a detailed examination of the synthetic pathways, experimental protocols, and data presentation in structured tables. Furthermore, this guide visualizes the pertinent signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical and biological processes.

Introduction to Ipatasertib and the PI3K/AKT Signaling Pathway

Ipatasertib is an orally bioavailable small molecule that inhibits all three isoforms of AKT (AKT1, AKT2, and AKT3), a central node in the PI3K/AKT/mTOR signaling cascade.[1] This pathway is critical for regulating cell proliferation, survival, and metabolism.[1] Hyperactivation of the PI3K/AKT pathway, often due to genetic alterations, is a common feature in many human cancers.[1] By inhibiting AKT, Ipatasertib effectively blocks downstream signaling, leading to reduced tumor cell growth and induction of apoptosis.[2]

The PI3K/AKT signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate phosphoinositide 3-kinase (PI3K).[3] PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is activated through phosphorylation.[3] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell growth and survival.[3] Ipatasertib competitively binds to the ATP-binding pocket of AKT, preventing its kinase activity.[3]

Synthesis of this compound

The synthesis of Ipatasertib is a convergent process, involving the coupling of two key chiral intermediates. The commercial manufacturing process is a ten-step synthesis with eight isolated intermediates. The synthesis of this compound involves a modification of the parent Ipatasertib molecule. Based on the available data, the isopropylamino group of Ipatasertib is replaced by a primary amino group (-NH2). This modification provides a reactive handle for conjugation to other molecules, such as linkers for PROTACs.

The final step in the synthesis is the formation of the dihydrochloride salt, which typically improves the compound's stability and solubility.

References

Ipatasertib-NH2 Dihydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipatasertib, also known as GDC-0068, is a potent and highly selective, orally bioavailable small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] As a central player in the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, AKT is a critical regulator of diverse cellular functions, including proliferation, survival, and metabolism.[1][2] The frequent hyperactivation of this pathway in a multitude of human cancers has positioned AKT as a compelling therapeutic target.[2] Ipatasertib functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of AKT and thereby impeding downstream signaling events that drive tumor growth and survival.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of Ipatasertib-NH2 dihydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of the core biological pathways and experimental workflows.

Core Mechanism of Action: ATP-Competitive Inhibition of AKT

Ipatasertib exerts its therapeutic effect by directly binding to the ATP-binding pocket within the kinase domain of the AKT protein.[1][4] This binding action is competitive with adenosine triphosphate (ATP), the natural substrate for the kinase. By occupying this pocket with high affinity, Ipatasertib prevents the transfer of a phosphate group from ATP to the downstream substrates of AKT.[1][3] This blockade of phosphotransferase activity is the cornerstone of Ipatasertib's mechanism, leading to a comprehensive shutdown of AKT-mediated signaling.[3]

The PI3K/AKT/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn activate PI3K.[2][4] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 recruits AKT to the plasma membrane, where it is fully activated via phosphorylation at two key sites: Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[2] Once activated, AKT phosphorylates a wide array of downstream proteins that promote cell cycle progression, protein synthesis, and cell survival while inhibiting apoptosis.[1] Ipatasertib's intervention at the level of AKT effectively curtails these pro-tumorigenic processes.

Quantitative Data Summary

Preclinical Efficacy: In Vitro IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Preclinical studies have demonstrated that cancer cell lines with alterations in the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations, are more sensitive to Ipatasertib.[5]

| Cell Line | Cancer Type | PTEN Status | Ipatasertib IC₅₀ (µM) | Reference |

| SPEC-2 | Uterine Serous Carcinoma | Null | 2.05 | [6] |

| ARK1 | Uterine Serous Carcinoma | Wildtype | 6.62 | [6] |

| HEC-1A | Endometrial Cancer | - | 4.65 | [7] |

| ECC-1 | Endometrial Cancer | - | 2.92 | [7] |

| Mean (PTEN loss/PIK3CA mutant) | Various | Altered | 4.8 ± 0.56 | [5] |

| Median (PTEN loss/PIK3CA mutant) | Various | Altered | 2.2 | [5] |

| Mean (PTEN/PIK3CA wildtype) | Various | Wildtype | 8.4 ± 0.48 | [5] |

| Median (PTEN/PIK3CA wildtype) | Various | Wildtype | 10 | [5] |

| Akt3 | - | - | 0.008 | [8] |

Clinical Efficacy: Selected Phase II & III Trial Results

Ipatasertib has been evaluated in numerous clinical trials across various cancer types, both as a monotherapy and in combination with other agents. The following table summarizes key efficacy data from selected trials.

| Trial Name | Cancer Type | Treatment Arm | Control Arm | Endpoint | Result | Reference |

| LOTUS (Phase II) | Metastatic Triple-Negative Breast Cancer (mTNBC) | Ipatasertib + Paclitaxel | Placebo + Paclitaxel | Median PFS (ITT) | 6.2 months vs 4.9 months (HR 0.60) | [9] |

| LOTUS (Phase II) | mTNBC | Ipatasertib + Paclitaxel | Placebo + Paclitaxel | Median OS (ITT) | 25.8 months vs 16.9 months (HR 0.62) | [9] |

| IPATunity130 (Cohort A, Phase III) | PIK3CA/AKT1/PTEN-altered mTNBC | Ipatasertib + Paclitaxel | Placebo + Paclitaxel | Median PFS | 7.4 months vs 6.1 months (HR 1.02) | [10] |

| IPATunity130 (Cohort B, Phase III) | PIK3CA/AKT1/PTEN-altered HR+/HER2- aBC | Ipatasertib + Paclitaxel | Placebo + Paclitaxel | Median PFS | 9.3 months vs 9.3 months (HR 1.00) | [10] |

| TAPISTRY (Phase II) | AKT-mutant solid tumors | Ipatasertib monotherapy | - | ORR | 31.3% | [11] |

Experimental Protocols

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[12]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[13]

-

Compound Treatment: Treat cells with a range of Ipatasertib concentrations (e.g., 0.01 µM to 25 µM) for 72 hours.[12][13]

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[13]

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[13]

-

Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.[13]

-

IC50 Calculation: Plot the percent viability against the logarithm of the Ipatasertib concentration and use non-linear regression to determine the IC50 value.[12]

Western Blot Analysis of AKT Pathway Inhibition

Western blotting is employed to detect and quantify the levels of specific proteins, including the phosphorylated forms of AKT and its downstream targets, to confirm the pharmacodynamic effects of Ipatasertib.[14]

-

Cell Treatment and Lysis: Treat cultured cells with Ipatasertib for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against the protein of interest (e.g., p-AKT Ser473, total AKT, p-S6) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Xenograft Tumor Model

Xenograft studies in immunodeficient mice are crucial for evaluating the anti-tumor efficacy of Ipatasertib in a living organism.[15]

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of athymic nude mice.[6]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.[6]

-

Drug Administration: Once tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups. Administer Ipatasertib orally (e.g., at 40 mg/kg or 100 mg/kg) daily for a defined period (e.g., 21 days).[6][15]

-

Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition (TGI). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[6][15]

Conclusion

This compound is a highly specific, ATP-competitive pan-AKT inhibitor with a well-defined mechanism of action. By targeting a central node in the frequently dysregulated PI3K/AKT/mTOR signaling pathway, Ipatasertib effectively inhibits downstream signaling, leading to reduced cell proliferation and survival. Preclinical and clinical data have demonstrated its anti-tumor activity in various cancer types, particularly those with underlying PI3K/AKT pathway alterations. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Ipatasertib and other AKT inhibitors.

References

- 1. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. onclive.com [onclive.com]

- 10. Ipatasertib plus paclitaxel for PIK3CA/AKT1/PTEN-altered hormone receptor-positive HER2-negative advanced breast cancer: primary results from cohort B of the IPATunity130 randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. benchchem.com [benchchem.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. benchchem.com [benchchem.com]

- 15. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Ipatasertib-NH2 Dihydrochloride: A Technical Guide to its Role in the PI3K/AKT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipatasertib-NH2 dihydrochloride, also known as Ipatasertib or GDC-0068, is a potent and selective, orally bioavailable small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] As a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, AKT is a critical regulator of numerous cellular processes, including cell proliferation, survival, and metabolism. The dysregulation of this pathway is a frequent event in a wide variety of human cancers, making AKT an attractive therapeutic target.[1][2] Ipatasertib functions as an ATP-competitive inhibitor, binding to the kinase domain of AKT and thereby preventing its catalytic activity.[1] This technical guide provides a comprehensive overview of Ipatasertib's mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, and survival. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is subsequently phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a wide array of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.

Ipatasertib exerts its therapeutic effect by directly inhibiting the kinase activity of all three AKT isoforms.[1] It achieves this by competing with adenosine triphosphate (ATP) for binding within the kinase domain of the AKT protein.[1] This competitive inhibition prevents the transfer of a phosphate group from ATP to downstream AKT substrates, effectively blocking the propagation of pro-survival and pro-proliferative signals.[1]

Caption: PI3K/AKT signaling pathway and the inhibitory action of Ipatasertib.

Quantitative Data

In Vitro Potency of Ipatasertib

Ipatasertib demonstrates potent inhibition of all three AKT isoforms in cell-free assays.

| Parameter | AKT1 | AKT2 | AKT3 | Reference |

| IC50 (nM) | 5 | 18 | 8 | [1][3] |

In Vitro Cell Viability (IC50) of Ipatasertib in Cancer Cell Lines

The anti-proliferative activity of Ipatasertib has been evaluated in a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LNCaP | Prostate Cancer | 1.1 | |

| PC3 | Prostate Cancer | 0.8 | |

| BT474M1 | Breast Cancer | 0.7 | |

| HCT116 (WT) | Colon Cancer | 10.58 | [2] |

| HCT116 (p53-/-) | Colon Cancer | 9.149 | [2] |

In Vivo Efficacy of Ipatasertib in Xenograft Models

Ipatasertib has demonstrated significant anti-tumor activity in various xenograft models.

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |

| HCT116 WT | Colon Cancer | 30 mg/kg, daily | Significant inhibition | [2] |

| Lkb1fl/flp53fl/fl mice | Endometrial Cancer | 50 mg/kg, daily | 52.2% reduction in tumor weight | [4] |

Clinical Trial Data

Ipatasertib has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other agents.

| Trial Identifier | Phase | Cancer Type | Treatment | Key Outcomes | Reference |

| IPATunity130 | III | Triple-Negative Breast Cancer | Ipatasertib + Paclitaxel | No significant improvement in PFS or OS | [5] |

| IPATential150 | III | Metastatic Castration-Resistant Prostate Cancer | Ipatasertib + Abiraterone | No improvement in OS | [6] |

| TAPISTRY (Cohort E) | II | AKT1/2/3 Mutant Solid Tumors | Ipatasertib monotherapy | ORR of 31.3% in efficacy-evaluable patients | [7] |

Experimental Protocols

Western Blot for AKT Phosphorylation

This protocol is designed to assess the inhibition of AKT phosphorylation in cancer cells following treatment with Ipatasertib.

1. Cell Culture and Treatment:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of Ipatasertib (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 2, 6, 24 hours).

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-AKT signal to the total AKT signal.

Caption: A typical experimental workflow for Western Blot analysis.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with Ipatasertib.

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

2. Compound Treatment:

-

Treat cells with a serial dilution of Ipatasertib and a vehicle control (DMSO) for a predetermined duration (e.g., 72 hours).

3. MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization:

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the cell viability against the log of the Ipatasertib concentration to determine the IC50 value.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of AKT isoforms and the inhibitory effect of Ipatasertib.

1. Kinase Reaction Setup:

-

In a 384-well plate, combine the AKT enzyme (AKT1, AKT2, or AKT3), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

-

Add serial dilutions of Ipatasertib or a vehicle control (DMSO).

2. Kinase Reaction:

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

3. ATP Depletion:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

4. ADP to ATP Conversion and Detection:

-

Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to provide the reagents for a luciferase/luciferin reaction.

-

Incubate for 30-60 minutes at room temperature.

5. Luminescence Measurement:

-

Measure the luminescence of each well using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and thus to the kinase activity.

6. Data Analysis:

-

Calculate the percentage of kinase inhibition for each Ipatasertib concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the Ipatasertib concentration to determine the IC50 value.

Conclusion

This compound is a well-characterized, potent pan-AKT inhibitor that effectively targets a key signaling pathway frequently dysregulated in cancer. Its mechanism of action as an ATP-competitive inhibitor of all three AKT isoforms has been extensively validated through a variety of in vitro and in vivo studies. While clinical trial results have been mixed, ongoing research continues to explore its therapeutic potential, particularly in patient populations with specific genetic alterations in the PI3K/AKT pathway. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the activity and efficacy of Ipatasertib and other AKT inhibitors in the context of cancer drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 5. benchchem.com [benchchem.com]

- 6. ascopubs.org [ascopubs.org]

- 7. promega.com [promega.com]

Ipatasertib-NH2 Dihydrochloride as a PROTAC Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Ipatasertib-NH2 dihydrochloride as a ligand for the development of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of the serine/threonine kinase AKT. We will delve into the mechanism of action, present key quantitative data, provide detailed experimental protocols, and visualize critical pathways and workflows.

Introduction: Targeting AKT with PROTAC Technology

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many human cancers, making AKT a prime therapeutic target.[1] While traditional small-molecule inhibitors of AKT have been developed, they often face challenges such as acquired resistance and off-target effects.

PROTAC technology offers an alternative therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins. A PROTAC consists of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[3]

Ipatasertib, a potent and selective ATP-competitive inhibitor of all three AKT isoforms, serves as an effective warhead for an AKT-targeting PROTAC.[4] Its derivative, this compound, provides a convenient attachment point for a linker, enabling its incorporation into a PROTAC molecule. A notable example is the PROTAC INY-03-041 , which links Ipatasertib to a ligand for the E3 ligase Cereblon (CRBN), lenalidomide, via a ten-hydrocarbon linker.[5]

Mechanism of Action

The mechanism of an Ipatasertib-based PROTAC, such as INY-03-041, involves several key steps:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to an AKT isoform and the CRBN E3 ligase, forming a ternary complex (AKT-PROTAC-CRBN).

-

Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of AKT.

-

Proteasomal Degradation : The polyubiquitinated AKT is then recognized and degraded by the 26S proteasome.

-

Recycling : The PROTAC is released after inducing ubiquitination and can then bind to another AKT molecule, acting catalytically to induce the degradation of multiple target proteins.[6]

This process leads to the sustained depletion of AKT protein levels, offering a more prolonged inhibition of downstream signaling compared to traditional inhibitors.[7]

Quantitative Data

The following tables summarize the key quantitative data for the Ipatasertib-based PROTAC, INY-03-041.

| Compound | Target | IC50 (nM) |

| INY-03-041 | AKT1 | 2.0 |

| AKT2 | 6.8 | |

| AKT3 | 3.5 | |

| Table 1: Biochemical Inhibition of AKT Isoforms by INY-03-041.[7] |

| Cell Line | Cancer Type | GR50 (nM) |

| GDC-0068 (Ipatasertib) | ||

| ZR-75-1 | Breast Cancer | 229 |

| T47D | Breast Cancer | - |

| LNCaP | Prostate Cancer | - |

| MCF-7 | Breast Cancer | - |

| MDA-MB-468 | Breast Cancer | - |

| HCC1937 | Breast Cancer | - |

| Table 2: Anti-proliferative Effects of GDC-0068 (Ipatasertib) and INY-03-041 in Various Cancer Cell Lines. GR50 represents the concentration at which the growth rate is 50% inhibited. |

| Cell Line | Compound | Concentration for Max Degradation | Time for Partial Degradation | Time for Max Degradation | Observation |

| MDA-MB-468 | INY-03-041 | 100-250 nM | 4 hours | 24 hours | "Hook effect" observed at concentrations ≥ 500 nM.[7] |

| Table 3: Cellular Degradation of AKT by INY-03-041.[7] |

Signaling Pathways and Experimental Workflows

PI3K/AKT Signaling Pathway

The diagram below illustrates the central role of AKT in the PI3K signaling cascade.

References

- 1. Novel Allosteric Inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]

The Salt and the Amine: A Technical Guide to Ipatasertib and its Dihydrochloride and Amine Analogs

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – December 8, 2025 – This technical guide provides an in-depth analysis of the potent pan-Akt inhibitor Ipatasertib, its dihydrochloride salt form, and its amine-functionalized derivative, Ipatasertib-NH2 dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical differences between these molecules, offering a comprehensive resource for their application in oncology research and development.

Ipatasertib is a highly selective, ATP-competitive small molecule inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2] The dysregulation of the PI3K/Akt signaling pathway is a frequent event in a multitude of human cancers, making Akt a prime therapeutic target.[3][4] Ipatasertib has demonstrated potent anti-proliferative activity in both preclinical models and clinical trials.[1][5] To facilitate its use in research and clinical development, Ipatasertib is often formulated as a dihydrochloride salt to enhance its physicochemical properties. Furthermore, a derivative, Ipatasertib-NH2, has been developed as a crucial component for the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.[6]

Core Compound Characteristics

Ipatasertib and its dihydrochloride salt are fundamentally the same active pharmaceutical ingredient (API). The addition of two hydrochloride moieties to the basic nitrogen centers of the Ipatasertib molecule forms the dihydrochloride salt. This salt formation is a common strategy in pharmaceutical development to improve the solubility, stability, and bioavailability of a drug substance. Ipatasertib-NH2 is a distinct chemical entity, an analog of Ipatasertib designed with a primary amine group, which serves as a synthetic handle for conjugation, particularly in the creation of PROTACs.[6]

Quantitative Data Summary

The following tables provide a comparative summary of the key quantitative data for Ipatasertib and its dihydrochloride salt.

| Property | Ipatasertib | Ipatasertib Dihydrochloride | Reference(s) |

| Molecular Formula | C₂₄H₃₂ClN₅O₂ | C₂₄H₃₂ClN₅O₂ · 2HCl | [7][8] |

| Molecular Weight | 458.00 g/mol | 530.92 g/mol | [7][8] |

| CAS Number | 1001264-89-6 | 1396257-94-5 | [8][9] |

| Appearance | White to light yellow solid | Solid | [9] |

| Solubility (DMSO) | ~92 mg/mL (~200.87 mM) | 100 mg/mL (ultrasonic) | [8][9] |

| Solubility (Water) | < 1 mg/mL (insoluble or slightly soluble) | ≥ 41 mg/mL | [8][10] |

Table 1: Physicochemical Properties

| Target | Ipatasertib (IC₅₀) | Ipatasertib Dihydrochloride (IC₅₀) | Reference(s) |

| Akt1 | 5 nM | 5 nM | [8][9] |

| Akt2 | 18 nM | 18 nM | [8][9] |

| Akt3 | 8 nM | 8 nM | [8][9] |

| PKA | 3100 nM | 3100 nM | [8] |

Table 2: In Vitro Potency

Mechanism of Action: The PI3K/Akt Signaling Pathway

Ipatasertib functions by competitively binding to the ATP-binding pocket of Akt, thereby preventing the phosphorylation of its downstream substrates.[2] This inhibition blocks the pro-survival and pro-proliferative signals mediated by the PI3K/Akt pathway. The tumor suppressor PTEN is a negative regulator of this pathway; its loss leads to hyperactivation of Akt, rendering cancer cells particularly sensitive to Ipatasertib.[11]

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol is a representative method for assessing the anti-proliferative effects of Ipatasertib in cancer cell lines.[5]

-

Cell Seeding: Plate cancer cells (e.g., HEC-1A, ECC-1) in 96-well plates at a density of 3x10³ to 5x10⁵ cells/well and incubate for 24 hours.[5]

-

Compound Treatment: Treat cells with a range of Ipatasertib concentrations (e.g., 0.01 to 100 µM) for 72 hours.[5][12] A vehicle control (DMSO) should be included.

-

MTT Addition: Add 5 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[5][12]

-

Formazan Solubilization: Remove the media and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5][12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, the concentration of Ipatasertib that inhibits cell growth by 50%, using a suitable curve-fitting software.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Ipatasertib in a mouse xenograft model.[11][13]

-

Animal Models: Use 4-8 week old immunodeficient mice (e.g., athymic nude mice).[11][13]

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.[11]

-

Tumor Growth Monitoring: Monitor tumor volume twice weekly using calipers. Calculate tumor volume using the formula: (Length × Width²)/2.[11]

-

Drug Administration: Once tumors reach a volume of 150-200 mm³, randomize mice into treatment and vehicle control groups. Administer Ipatasertib orally once daily at the desired dose (e.g., 100 mg/kg).[11]

-

Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition (TGI). At the end of the study, tumors are excised for further analysis.

-

Pharmacodynamic Analysis: Tumor tissues can be homogenized and subjected to Western blotting to analyze the phosphorylation status of Akt and its downstream targets (e.g., PRAS40, S6).

This compound for PROTAC Synthesis

Ipatasertib-NH2 serves as a ligand for the target protein (Akt) in the construction of PROTACs.[6] A PROTAC is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[14][15] The synthesis of a PROTAC generally involves linking the target protein ligand (Ipatasertib-NH2) to an E3 ligase ligand via a chemical linker.[16]

Conclusion

Ipatasertib is a potent and selective pan-Akt inhibitor with significant therapeutic potential in oncology. The dihydrochloride salt form offers improved physicochemical properties, facilitating its use in research and clinical settings. The amine-functionalized derivative, Ipatasertib-NH2, provides a valuable tool for the development of novel therapeutic modalities such as PROTACs. This guide provides a foundational understanding of these compounds, their key characteristics, and their application in cancer research.

References

- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. nbinno.com [nbinno.com]

- 4. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant Ipatasertib plus Paclitaxel for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ipatasertib | C24H32ClN5O2 | CID 24788740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Ipatasertib | GDC-0068 | pan-Akt | FoxO3a | NF-κB | TargetMol [targetmol.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 14. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

Ipatasertib-NH2 Dihydrochloride for AKT Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention. Ipatasertib (also known as GDC-0068), a potent and selective ATP-competitive pan-AKT inhibitor, has been extensively investigated in clinical trials.[1][2] This technical guide provides a comprehensive overview of Ipatasertib, clarifying its mechanism of action as an inhibitor of AKT signaling. Furthermore, it introduces a key evolution in targeting AKT: the development of proteolysis-targeting chimeras (PROTACs) that leverage an Ipatasertib core to induce the degradation of the AKT protein. A leading example of such a degrader is INY-03-041, which conjugates Ipatasertib to a ligand for the Cereblon E3 ubiquitin ligase.[3][4] This guide will delve into the preclinical data for both Ipatasertib and the AKT degrader INY-03-041, present detailed experimental protocols for their evaluation, and provide visual representations of the underlying biological pathways and experimental workflows.

Ipatasertib-NH2 Dihydrochloride: An ATP-Competitive AKT Inhibitor

Ipatasertib, often supplied as a dihydrochloride salt for improved solubility and stability, is a small molecule that inhibits the activity of all three AKT isoforms (AKT1, AKT2, and AKT3).[5][6] Its primary mechanism of action is to compete with ATP for binding to the kinase domain of AKT.[7][8] This prevents the phosphorylation of downstream AKT substrates, thereby blocking the pro-survival and pro-proliferative signals of the pathway.[9] It is crucial to note that Ipatasertib's primary function is the inhibition of AKT's kinase activity, not the induction of its degradation.[7][10] In fact, some studies have shown that ATP-competitive inhibitors like Ipatasertib can lead to an accumulation of phosphorylated AKT (pAKT) by shielding it from phosphatases, even while blocking its downstream signaling.[7][8]

Quantitative Data: In Vitro Potency of Ipatasertib

The following tables summarize the in vitro potency of Ipatasertib in both biochemical and cell-based assays.

Table 1: Biochemical Inhibition of AKT Isoforms by Ipatasertib

| Isoform | IC50 (nM) |

| AKT1 | 5[5] |

| AKT2 | 18[5] |

| AKT3 | 8[5] |

Table 2: Anti-proliferative Activity of Ipatasertib in Cancer Cell Lines

| Cell Line | Cancer Type | Key Genetic Features | IC50 (µM) |

| ARK1 | Uterine Serous Carcinoma | PTEN wild-type | 6.62[3] |

| SPEC-2 | Uterine Serous Carcinoma | PTEN null | 2.05[3] |

| MDA-MB-468 | Triple-Negative Breast Cancer | PTEN null, PIK3CA mutant | More sensitive to ATP-competitive inhibitors |

| MDA-MB-231 | Triple-Negative Breast Cancer | KRAS/BRAF mutant | Less sensitive to ATP-competitive inhibitors |

| LNCaP | Prostate Cancer | PTEN null | 0.11[5] |

| TOV-21G.x1 | Ovarian Cancer | PIK3CA mutant | 0.44[5] |

| MCF7-neo/HER2 | Breast Cancer | HER2 amplified | 2.56[5] |

From Inhibition to Degradation: The PROTAC Approach with INY-03-041

To overcome potential resistance mechanisms to AKT inhibitors and to achieve a more sustained and profound pathway blockade, researchers have developed PROTACs that target AKT for degradation.[4] INY-03-041 is a prime example, consisting of the Ipatasertib (GDC-0068) molecule linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3][4] This bifunctional molecule brings AKT into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of AKT by the proteasome.[4]

Quantitative Data: In Vitro Profile of the AKT Degrader INY-03-041

The following tables summarize the in vitro activity of INY-03-041.

Table 3: Biochemical Inhibition of AKT Isoforms by INY-03-041

| Isoform | IC50 (nM) |

| AKT1 | 2.0[3] |

| AKT2 | 6.8[3] |

| AKT3 | 3.5[3] |

Table 4: AKT Degradation and Anti-proliferative Activity of INY-03-041

| Cell Line | Cancer Type | Key Genetic Features | Degradation Profile | GR50 (nM) |

| MDA-MB-468 | Triple-Negative Breast Cancer | PTEN null, PIK3CA mutant | Maximal degradation between 100-250 nM[4] | - |

| ZR-75-1 | Breast Cancer | PIK3CA mutant | - | 16[4] |

GR50 is the concentration at which the growth rate is inhibited by 50%.

Signaling Pathways and Mechanisms of Action

The PI3K/AKT Signaling Pathway and Ipatasertib Inhibition

The following diagram illustrates the canonical PI3K/AKT signaling pathway and the point of intervention for Ipatasertib.

Caption: PI3K/AKT signaling pathway and Ipatasertib's mechanism of action.

Mechanism of AKT Degradation by INY-03-041 (PROTAC)

The following diagram illustrates how INY-03-041 induces the degradation of AKT.

Caption: Mechanism of AKT degradation induced by the PROTAC INY-03-041.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Ipatasertib and AKT degraders.

Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

Workflow:

Caption: Step-by-step workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize, count, and resuspend cells in complete medium.

-

Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Ipatasertib or INY-03-041 in DMSO (e.g., 10 mM).

-

Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Include a vehicle control (DMSO-containing medium) and a no-cell control (medium only).

-

Remove the medium from the cells and add 100 µL of the diluted compounds.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

MTT Assay and Data Analysis:

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

-

Western Blotting for AKT Signaling and Degradation

This protocol is for assessing the levels of total and phosphorylated AKT and its downstream targets, or for quantifying AKT degradation.

Workflow:

Caption: Workflow for Western blotting to analyze protein levels.

Methodology:

-

Sample Preparation:

-

Treat cells with the desired concentrations of Ipatasertib or INY-03-041 for the specified time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 4-15% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting and Detection:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-total AKT, anti-pAKT (Ser473), anti-pPRAS40, anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

-

Immunoprecipitation for Ubiquitination

This protocol is for detecting the ubiquitination of a target protein.

Methodology:

-

Cell Lysis under Denaturing Conditions:

-

Treat cells with the compound of interest and a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting.

-

Lyse cells in a buffer containing 1% SDS and boil for 10 minutes to dissociate protein complexes.

-

Dilute the lysate 10-fold with a non-SDS lysis buffer to reduce the SDS concentration to 0.1%.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with Protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-AKT antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads extensively with lysis buffer.

-

-

Western Blot Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.

-

Perform Western blotting as described in section 4.2, using an anti-ubiquitin antibody to detect the ubiquitinated AKT.

-

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis and necrosis in cells following compound treatment.

Methodology:

-

Cell Treatment and Harvesting:

-

Treat cells with the compound for the desired time (e.g., 24-48 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

-

Staining:

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Quantify the cell populations:

-

Live cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

-

Conclusion

Ipatasertib is a well-characterized, potent inhibitor of AKT, with demonstrated activity in preclinical models and clinical trials. The evolution from AKT inhibition to targeted AKT degradation, exemplified by the PROTAC INY-03-041, represents a promising strategy to achieve a more profound and durable response in cancers with a dysregulated PI3K/AKT/mTOR pathway. This technical guide provides researchers and drug development professionals with the foundational knowledge, quantitative data, and experimental protocols necessary to further investigate and harness the therapeutic potential of both inhibiting and degrading the critical AKT oncoprotein.

References

- 1. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and safety analysis of AKT inhibitor in triple-negative breast cancer: A meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ipatasertib | C24H32ClN5O2 | CID 24788740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Ipatasertib-NH2 Dihydrochloride: A Technical Guide to Its Structural Biology and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipatasertib, also known as GDC-0068, is a potent and highly selective, orally bioavailable small molecule inhibitor of the serine/threonine kinase AKT (Protein Kinase B). As a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, AKT is a critical regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a multitude of human cancers, making AKT an attractive therapeutic target. Ipatasertib is an ATP-competitive inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3). This technical guide provides an in-depth overview of the structural biology of Ipatasertib-NH2 dihydrochloride, its mechanism of action, key quantitative data, and detailed experimental protocols.

Data Presentation

Ipatasertib Inhibitory Potency

| Parameter | AKT1 | AKT2 | AKT3 | Reference |

| IC50 (nM) | 5 | 18 | 8 | [1] |

IC50 values were determined using cell-free kinase assays. A lower value indicates higher potency.

Ipatasertib Pharmacokinetic Parameters in Humans

| Parameter | Value | Conditions | Reference |

| Tmax (median) | 1-2 hours | Single and multiple doses | |

| t1/2 (mean) | 31.9 - 53 hours | Doses >100 mg | |

| Accumulation Ratio (mean) | 1.80 - 2.44 | Doses 200-800 mg daily |

In Vivo Efficacy of Ipatasertib in Xenograft Models

| Xenograft Model | Cancer Type | PTEN Status | Ipatasertib (100 mg/kg, daily) % TGI (Day 21) | Reference |

| LNCaP | Prostate Cancer | Null | >100 (Regression) | [2] |

| NCI-H2122 | Lung Cancer | Wild-Type | 45 | [2] |

% TGI (Tumor Growth Inhibition) is the percentage difference in the mean tumor volume of the treated group compared to the control group.

Structural Biology and Mechanism of Action

Ipatasertib functions as an ATP-competitive inhibitor, binding to the kinase domain of AKT and preventing its catalytic activity. It preferentially targets the active, phosphorylated conformation of AKT (pAKT). While a co-crystal structure of Ipatasertib with an AKT isoform is not publicly available, molecular modeling and structural analyses of related inhibitors provide significant insights into its binding mechanism.

The selectivity of Ipatasertib for the different AKT isoforms is influenced by subtle variations in the amino acid residues within the highly conserved ATP-binding pocket.

PI3K/AKT/mTOR Signaling Pathway and Ipatasertib's Point of Intervention

Caption: PI3K/AKT/mTOR signaling pathway with Ipatasertib inhibition.

Experimental Protocols

Western Blot Analysis of AKT Pathway Inhibition

This protocol outlines the steps to assess the pharmacodynamic effects of Ipatasertib on the AKT signaling pathway in cancer cell lines by measuring the phosphorylation of AKT and downstream substrates.

1. Cell Culture and Treatment:

-

Plate cancer cells (e.g., LNCaP for PTEN-null, or other relevant lines) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of Ipatasertib (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

2. Cell Lysis and Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins on a polyacrylamide gel via SDS-PAGE.

-

Transfer separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-PRAS40 (Thr246), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

5. Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.

Caption: Western Blot experimental workflow for Ipatasertib.

In Vivo Xenograft Efficacy Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of Ipatasertib in a xenograft mouse model.

1. Cell Line and Animal Models:

-

Use appropriate human cancer cell lines (e.g., PTEN-null LNCaP cells) and immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

2. Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[2]

3. Tumor Growth Monitoring and Randomization:

-

Monitor tumor volumes twice weekly using caliper measurements (Volume = (Length × Width²)/2).[2]

-

When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.[2]

4. Drug Administration:

-

Administer Ipatasertib orally once daily at a specified dose (e.g., 100 mg/kg).[2]

-

The control group receives a vehicle solution.[2]

5. Endpoint and Analysis:

-

Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specific size.

-

The primary endpoint is typically Tumor Growth Inhibition (TGI).

-

At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., Western blot for p-AKT).

Caption: In vivo xenograft study workflow for Ipatasertib.

Conclusion

Ipatasertib is a potent, selective, ATP-competitive pan-AKT inhibitor with a well-defined mechanism of action. Its efficacy, particularly in tumors with a dysregulated PI3K/AKT/mTOR pathway, has been demonstrated in preclinical models and is under investigation in numerous clinical trials. This technical guide provides a foundational understanding of the structural biology, mechanism of action, and key experimental methodologies associated with Ipatasertib, serving as a valuable resource for the scientific community. Further research into the precise structural interactions with AKT isoforms will undoubtedly aid in the development of next-generation, potentially isoform-specific, AKT inhibitors.

References

Ipatasertib-NH2 Dihydrochloride: A Technical Guide to its In Vitro Efficacy in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Ipatasertib-NH2 dihydrochloride across a range of cancer cell lines. Ipatasertib is a potent, orally bioavailable, and highly selective small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human cancers. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the underlying molecular pathways and experimental workflows.

Mechanism of Action

Ipatasertib is an ATP-competitive inhibitor of AKT. It binds to the ATP-binding pocket of AKT, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling, resulting in the induction of apoptosis and a reduction in cell proliferation. The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits AKT to the plasma membrane, leading to its full activation through phosphorylation. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell growth and survival. Ipatasertib's inhibition of AKT effectively blocks these downstream effects.

Data Presentation: In Vitro Efficacy of Ipatasertib

The anti-proliferative activity of Ipatasertib has been evaluated in numerous cancer cell lines, with sensitivity often correlating with the genetic status of the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

Table 1: Ipatasertib IC50 Values in Endometrial Cancer Cell Lines

| Cell Line | Cancer Subtype | PTEN Status | IC50 (µM) | Citation |

| ARK1 | Uterine Serous Carcinoma | Wild-Type | 6.62 | [1] |

| SPEC-2 | Uterine Serous Carcinoma | Null | 2.05 | [1] |

| HEC-1A | Endometrioid Endometrial Cancer | - | 4.65 | [2] |

| ECC-1 | Endometrioid Endometrial Cancer | - | 2.92 | [2] |

Table 2: Ipatasertib IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | Genetic Alterations | IC50 (µM) | Citation |

| R1-AD1 | Prostate Cancer | AR-GSR negative | >10 | [3] |

| R1-D567 | Prostate Cancer | AR-GSR positive | ~5 | [3] |

| MDA-MB-468 | Breast Cancer | PI3K wild-type | >10 | [4] |

| MDA-MB-231 | Breast Cancer | PI3K wild-type | >10 | [4] |

| HT-29 | Colon Cancer | TRAIL-resistant | Not specified (used at non-cytotoxic doses) | [5] |

| HCT116 | Colon Cancer | TRAIL-sensitive | Not specified | [5] |

Table 3: Effects of Ipatasertib on Cell Cycle and Apoptosis

| Cell Line | Cancer Type | Effect on Cell Cycle | Apoptosis Induction | Citation |

| ARK1 | Uterine Serous Carcinoma | G1 arrest | Increased cleaved caspases 3, 8, and 9 | [1] |

| SPEC-2 | Uterine Serous Carcinoma | G2 arrest | Increased cleaved caspases 3, 8, and 9 | [1] |

| HEC-1A | Endometrioid Endometrial Cancer | G1 arrest | Increased cleaved caspase-3 | [2][6] |

| ECC-1 | Endometrioid Endometrial Cancer | G1 arrest | Increased cleaved caspase-3 | [2][6] |

| HT-29 | Colon Cancer | - | Sensitizes to TRAIL-induced apoptosis | [5] |

Table 4: Effects of Ipatasertib on Cell Migration and Invasion

| Cell Line | Cancer Type | Inhibition of Adhesion | Inhibition of Invasion | Inhibition of Migration (Wound Healing) | Citation | |---|---|---|---|---| | ARK1 | Uterine Serous Carcinoma | ~17% at 25 µM | ~15.4% at 25 µM | Up to 80.1% at 25 µM (48h) |[1] | | SPEC-2 | Uterine Serous Carcinoma | ~15% at 25 µM | ~20.3% at 25 µM | Up to 49.3% at 25 µM (48h) |[1] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Cell Viability and IC50 Determination (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding:

-

Culture cancer cell lines to 70-80% confluency.

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Ipatasertib Treatment:

-

Prepare a stock solution of Ipatasertib in DMSO.

-

Perform serial dilutions of Ipatasertib in complete cell culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 25 µM).

-

Include vehicle control (medium with the highest concentration of DMSO) and no-cell control (medium only) wells.

-

Remove the overnight culture medium from the cells and add 100 µL of the Ipatasertib dilutions or control medium to the respective wells.

-

Incubate for 72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

-

Gently mix to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

-

Cell Seeding:

-

Prepare a single-cell suspension of the cancer cell line.

-

Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.

-

-

Treatment:

-

Allow cells to adhere overnight.

-

Treat the cells with various concentrations of Ipatasertib or vehicle control for 24 hours.

-

-

Colony Growth:

-

Replace the treatment medium with fresh complete medium.

-

Incubate the plates for 1-2 weeks, allowing colonies to form. Change the medium every 2-3 days.

-

-

Staining and Counting:

-

Wash the colonies with PBS.

-

Fix the colonies with a solution such as methanol or 4% paraformaldehyde.

-

Stain the colonies with 0.5% crystal violet solution.

-

Wash away the excess stain, and air dry the plates.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

-

Data Analysis:

Western Blotting for Phosphorylated Proteins

This technique is used to detect changes in protein phosphorylation, a key indicator of signaling pathway activity.

-

Cell Lysis:

-

Culture and treat cells with Ipatasertib for the desired time.

-

Wash cells with ice-cold PBS and lyse them in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-AKT, phospho-S6) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

To assess total protein levels, the membrane can be stripped and re-probed with an antibody for the total (pan) form of the protein.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[1]

-

Visualizations

PI3K/AKT/mTOR Signaling Pathway and Ipatasertib's Mechanism of Action

Caption: PI3K/AKT signaling pathway and Ipatasertib's point of inhibition.

Experimental Workflow for IC50 Determination using MTT Assay

Caption: Step-by-step workflow for determining IC50 values using the MTT assay.

Experimental Workflow for Colony Formation Assay

Caption: General workflow for the colony formation assay.

Experimental Workflow for Western Blotting of Phosphorylated Proteins

Caption: Workflow for analyzing protein phosphorylation via Western blotting.

References

- 1. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. conservancy.umn.edu [conservancy.umn.edu]

- 4. oncotarget.com [oncotarget.com]

- 5. Ipatasertib sensitizes colon cancer cells to TRAIL-induced apoptosis through ROS-mediated caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of Ipatasertib-NH2 Dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ipatasertib (GDC-0068) is a potent, orally bioavailable, and highly selective small-molecule inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1] Akt is a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is crucial for regulating multiple cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation and hyperactivation of this pathway are common in many types of cancer, making Akt an attractive therapeutic target.[4][5] Ipatasertib functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt and preventing the phosphorylation of its downstream substrates, thereby inhibiting tumor cell proliferation and inducing apoptosis.[1][4][6]

These application notes provide detailed protocols for in vitro assays to characterize the activity of Ipatasertib-NH2 dihydrochloride, focusing on its effects on cell viability and its ability to modulate the PI3K/AKT signaling pathway.

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/Akt pathway is activated by various extracellular signals, such as growth factors, which bind to receptor tyrosine kinases (RTKs).[4][7] This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][8] PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is phosphorylated and fully activated by PDK1 and mTORC2.[2][5] Activated Akt then phosphorylates numerous downstream targets to promote cell growth and survival.[8] Ipatasertib directly inhibits the catalytic activity of Akt, blocking these downstream signaling events.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. sinobiological.com [sinobiological.com]

- 3. bosterbio.com [bosterbio.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Facebook [cancer.gov]

- 7. Akt Pathway | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

Ipatasertib-NH2 Dihydrochloride: Application Notes and Protocols for Apoptosis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipatasertib, also known as GDC-0068, is a potent and highly selective oral small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (protein kinase B). The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in many human cancers.[1] Ipatasertib exerts its antitumor effects by competitively binding to the ATP-binding pocket of AKT, thereby inhibiting its kinase activity.[2] This inhibition disrupts downstream signaling, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis.[3] These application notes provide detailed protocols for assessing the apoptotic effects of Ipatasertib-NH2 dihydrochloride in cancer cell lines.

Mechanism of Action: Induction of Apoptosis

Ipatasertib's primary mechanism for inducing apoptosis is through the inhibition of the PI3K/AKT signaling pathway.[4] Activated AKT promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins and activating anti-apoptotic proteins. By inhibiting AKT, Ipatasertib disrupts this balance, leading to the activation of the apoptotic cascade.[2] Studies have shown that Ipatasertib treatment leads to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3] This is evidenced by the increased activity of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3), as well as the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.[3][5]

Data Presentation

The following tables summarize the quantitative effects of Ipatasertib on various cancer cell lines as reported in preclinical studies.

Table 1: IC50 Values of Ipatasertib in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| ARK-1 | Uterine Serous Carcinoma | 6.62 | [6] |

| SPEC-2 | Uterine Serous Carcinoma | 2.05 | [6] |

| MDA-MB-231 | Breast Cancer | 5.36 | [7] |

| MCF-7 | Breast Cancer | 7.55 | [7] |

Table 2: Effect of Ipatasertib on Caspase Activity

| Cell Line | Treatment | Fold Increase in Caspase-3 Activity | Fold Increase in Caspase-8 Activity | Fold Increase in Caspase-9 Activity | Reference |

| ECC-1 | 10 µM Ipatasertib | 1.99 | 1.62 | 1.90 | [5] |

| HEC-1A | 10 µM Ipatasertib | 1.88 | 1.54 | 1.69 | [5] |

| ARK-1 | 25 µM Ipatasertib | 1.75 | 1.51 | 1.69 | [6] |

| SPEC-2 | 25 µM Ipatasertib | 2.90 | 1.59 | 1.61 | [3] |

Experimental Protocols

Here are detailed protocols for key experiments to assess Ipatasertib-induced apoptosis.

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

-

Treatment: Treat the cells with various concentrations of Ipatasertib (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).

-

Cell Harvesting:

-

For adherent cells, gently trypsinize the cells and collect them. Also, collect the supernatant to include any floating apoptotic cells.

-

For suspension cells, collect the cells by centrifugation.

-

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.[2]

-

Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

-

Caspase-3, -8, and -9 Activity Colorimetric Assay

This assay quantifies the activity of key caspases involved in the apoptotic cascade.

Materials:

-

This compound

-

Cancer cell line of interest

-

Cell Lysis Buffer

-

Caspase Colorimetric Assay Kit (specific for caspase-3, -8, or -9, containing the respective pNA-conjugated substrate)

-

Microplate reader

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with Ipatasertib as described in the previous protocol.

-

Harvest 1-5 x 10^6 cells and lyse them in chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes and then centrifuge at 10,000 x g for 1 minute.

-

Collect the supernatant containing the cytosolic extract.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.

-

Assay Reaction:

-

In a 96-well plate, add 50-200 µg of protein lysate per well.

-

Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.

-

Add 5 µL of the respective caspase substrate (e.g., DEVD-pNA for caspase-3).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[2]

-

-

Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase activity.

Western Blot Analysis of Apoptosis-Related Proteins (Bcl-2 and Mcl-1)

This method is used to detect changes in the expression levels of key anti-apoptotic proteins.

Materials:

-

This compound

-

Cancer cell line of interest

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-Bcl-2, anti-Mcl-1, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels, transfer apparatus, and blotting membranes (PVDF or nitrocellulose)

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction:

-

Treat cells with Ipatasertib as described previously.

-

Lyse the cells in RIPA buffer to extract total protein.

-

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer:

-

Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody (e.g., anti-Bcl-2) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

-

Detection:

-

Wash the membrane again and add a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. Densitometry can be used to quantify the changes in protein expression relative to the loading control.

-

Visualizations

Caption: The PI3K/AKT signaling pathway and the inhibitory action of Ipatasertib.

Caption: Mechanism of Ipatasertib-induced apoptosis.

Caption: Experimental workflow for assessing Ipatasertib-induced apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. nbinno.com [nbinno.com]

- 5. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biomol.com [biomol.com]

- 9. edspace.american.edu [edspace.american.edu]

Application Notes: Ipatasertib-NH2 Dihydrochloride in Cell Migration and Invasion Assays

References

- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]